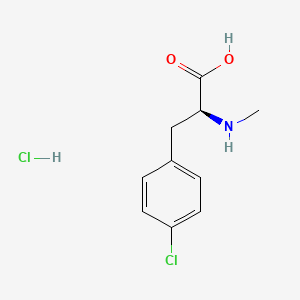
1,2-Dimethyl-1,1,2,2-tetraphenoxydisilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dimethyl-1,1,2,2-tetraphenoxydisilane is a silicon-based organic compound with the molecular formula C26H26Si2. It is characterized by the presence of two silicon atoms, each bonded to two phenyl groups and one methyl group.
準備方法
Synthetic Routes and Reaction Conditions
1,2-Dimethyl-1,1,2,2-tetraphenoxydisilane can be synthesized through the reaction of chlorodiphenylmethylsilane with a suitable reducing agent. The reaction typically involves the use of a solvent such as toluene and is carried out under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and pressure, to achieve higher yields and purity .
化学反応の分析
Types of Reactions
1,2-Dimethyl-1,1,2,2-tetraphenoxydisilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the reagents used
科学的研究の応用
1,2-Dimethyl-1,1,2,2-tetraphenoxydisilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in biomolecular labeling and imaging.
Medicine: Explored for its potential in drug delivery systems due to its unique chemical properties.
Industry: Utilized in the production of advanced materials, such as silicone-based polymers and coatings
作用機序
The mechanism of action of 1,2-Dimethyl-1,1,2,2-tetraphenoxydisilane involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can influence catalytic processes. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile reagent in organic synthesis .
類似化合物との比較
Similar Compounds
1,2-Dimethyl-1,1,2,2-tetraphenyldisilane: Similar structure but with phenyl groups instead of phenoxy groups.
Tetramethyldisilane: Contains four methyl groups instead of phenoxy groups.
Diphenyldimethyldisilane: Contains two phenyl and two methyl groups
Uniqueness
1,2-Dimethyl-1,1,2,2-tetraphenoxydisilane is unique due to the presence of phenoxy groups, which impart distinct chemical properties and reactivity compared to its analogs. This makes it particularly useful in specific applications where these properties are advantageous .
特性
CAS番号 |
137963-72-5 |
|---|---|
分子式 |
C26H26O4Si2 |
分子量 |
458.7 g/mol |
IUPAC名 |
methyl-[methyl(diphenoxy)silyl]-diphenoxysilane |
InChI |
InChI=1S/C26H26O4Si2/c1-31(27-23-15-7-3-8-16-23,28-24-17-9-4-10-18-24)32(2,29-25-19-11-5-12-20-25)30-26-21-13-6-14-22-26/h3-22H,1-2H3 |
InChIキー |
PFAPVFASCCOTID-UHFFFAOYSA-N |
正規SMILES |
C[Si](OC1=CC=CC=C1)(OC2=CC=CC=C2)[Si](C)(OC3=CC=CC=C3)OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[(2-Oxo-1,2-dihydroquinolin-4-yl)methoxy]phenyl acetate](/img/structure/B14272760.png)
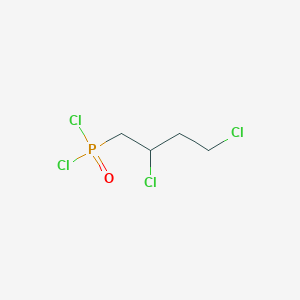
![7-Nitro-1,7-diazabicyclo[2.2.1]heptane](/img/structure/B14272775.png)
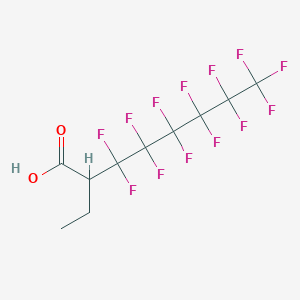
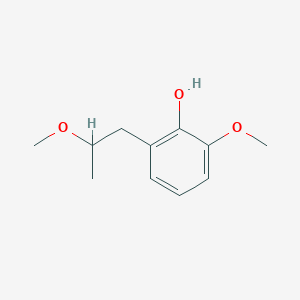
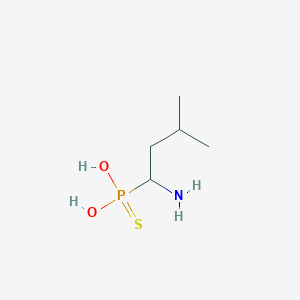
![(Methyl{4-[2-(4-nitrophenyl)ethenyl]phenyl}amino)methanol](/img/structure/B14272794.png)
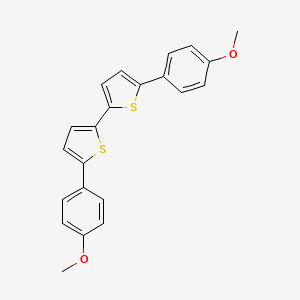
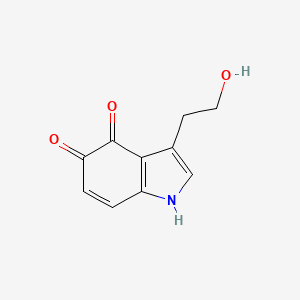
![5-{4-[Bis(4-methylphenyl)amino]phenyl}pentan-1-OL](/img/structure/B14272818.png)
![Pyrido[2,3-d]pyrimidine-2,4-diamine, 6-(bromomethyl)-5-ethyl-](/img/structure/B14272830.png)
![9-(3,4-Dimethoxyphenyl)-6,7-dimethoxyfuro[3,4-b]quinolin-1(3H)-one](/img/structure/B14272844.png)
